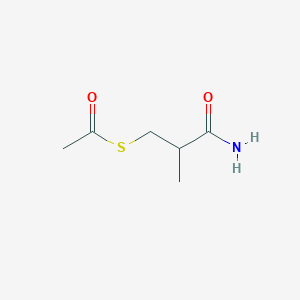
3-(Acetylsulfanyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the hybridization of the atoms, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Enzymatic Synthesis Applications
- Biocatalytic Synthesis : A study identified a bacteria strain, Burkholderia phytofirmans ZJB-15079, capable of degrading 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This led to the discovery of a novel amidase enzyme, useful for the biocatalytic synthesis of optically pure acids, a key component in pharmaceuticals (Wu, Zheng, Tang, & Zheng, 2017).
Pharmaceutical Applications
- Pyruvate Dehydrogenase Kinase Inhibition : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropanamide, similar in structure to 3-(Acetylsulfanyl)-2-methylpropanamide, have been optimized as inhibitors of pyruvate dehydrogenase kinase. These compounds hold potential in enhancing lactate oxidation and may have implications in treating conditions related to elevated blood lactate (Bebernitz et al., 2000).
Biochemical Analysis Applications
- Spectroscopic Analysis of Analogues : Research on 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound analogous to this compound, provides insights into the electronic properties and vibrational mode couplings of such molecules. This has applications in understanding the structural and electronic properties of related compounds (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).
Environmental Applications
- Removal of Heavy Metals : Acrylamide-based hydrogels, which can be synthesized from compounds like 2-acrylamido-2-methylpropanesulfonic acid (related to this compound), have been used in the removal of heavy metals from wastewater. These hydrogels have shown selectivity towards metals like Cd(II), Cu(II), and Fe(III), demonstrating their environmental utility (Atta, Ismail, & Elsaaed, 2012).
Food Safety Applications
- Reduction of Food Contaminants : Research has found that 3-Aminopropanamide, structurally similar to this compound, can reduce acrylamide levels in food through the formation of less toxic adducts. This has implications in improving food safety by mitigating the presence of harmful contaminants (Wu, Zheng, Zhang, Huang, & Ou, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
S-(3-amino-2-methyl-3-oxopropyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHFMYXWZPWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


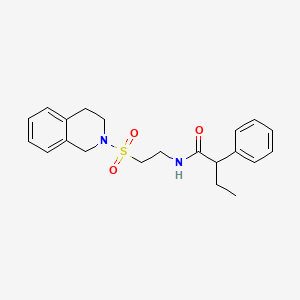
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)

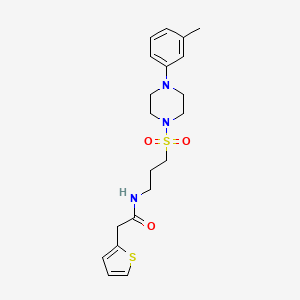
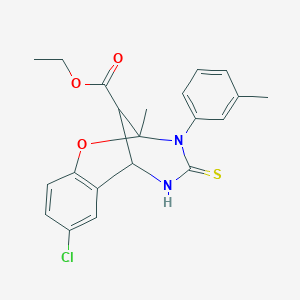
![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)
![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)
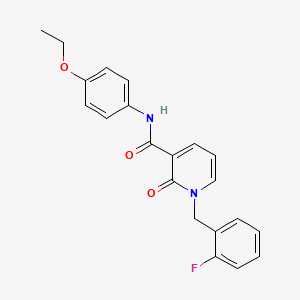
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)